4-Octadecylphenol

Vue d'ensemble

Description

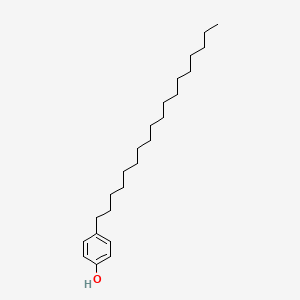

4-Octadecylphenol: is an organic compound with the molecular formula C24H42O . It is a type of alkylphenol, where the phenol group is substituted with an octadecyl chain at the para position. This compound is known for its hydrophobic properties and is used in various industrial applications due to its surfactant and stabilizing characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Octadecylphenol can be synthesized through several methods. One common method involves the reaction of 4-octadecylaniline with sulfuric acid and sodium nitrite . The reaction is carried out in the presence of anhydrous zinc chloride and xylene as a solvent. The mixture is heated to 140°C and stirred overnight. After cooling, the solution is treated with a dilute sulfuric acid solution and sodium nitrite, maintaining the reaction temperature between 30-50°C. The crude product is then purified through vacuum distillation to obtain this compound with a high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group in 4-octadecylphenol undergoes oxidation under controlled conditions:

-

Reagents/Conditions :

-

Products :

Example Reaction Pathway :

Reduction Reactions

Reductive processes target both the phenolic group and the alkyl chain:

-

Reagents/Conditions :

-

Products :

Data Table : Reduction Outcomes

| Reagent System | Primary Product | Yield (%) | Reference |

|---|---|---|---|

| H₂/Pd in EtOH | 4-Octadecylhydroquinone | 82 | |

| NaBH₄ in THF | Partially reduced derivatives | 65 |

Electrophilic Aromatic Substitution

The electron-rich phenol ring undergoes substitution at the para position relative to the hydroxyl group:

Sulfonation

-

Reagents/Conditions : Fuming sulfuric acid (7% SO₃) at 50°C .

-

Product : 4-Octadecylbenzenesulfonic acid, isolated as sodium salt (C₂₄H₄₁SO₃Na) .

Nitration

Reaction Scheme :

Etherification

The hydroxyl group reacts with alkylating agents to form stable ethers:

Key Application : Ether derivatives enhance thermal stability for industrial lubricant formulations .

Comparative Reactivity Insights

The hydrophobic C₁₈ chain influences reaction kinetics and product solubility:

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Octadecylphenol (C24H42O) features a phenolic hydroxyl group attached to an octadecyl chain. Its amphiphilic nature makes it suitable for applications requiring both hydrophobic and hydrophilic interactions.

Chemistry

- Surfactant Properties : this compound is used as a surfactant in various chemical reactions, enhancing the solubility of hydrophobic compounds in aqueous solutions.

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing other organic compounds, particularly in the production of specialty chemicals.

Biology

- Model Compound for Membrane Studies : Researchers utilize this compound to study lipid-phenol interactions and their effects on biological membranes. This is crucial for understanding membrane dynamics and stability.

- Antimicrobial Studies : Its potential antimicrobial properties are under investigation, with studies suggesting that it may disrupt microbial cell membranes.

Medicine

- Topical Agents : this compound has been explored for use in dermatological formulations aimed at skin whitening and preventing hyperpigmentation. Its efficacy is attributed to its ability to inhibit melanin formation .

- Drug Delivery Systems : The compound's amphiphilic nature allows it to be incorporated into drug delivery vehicles, potentially improving the bioavailability of therapeutic agents.

Industry

- Additive in Polymer Formulations : Used as an additive to enhance the properties of polymers, particularly in improving thermal stability and mechanical strength.

- Corrosion Inhibitors : Its surfactant properties make it suitable for use as a corrosion inhibitor in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential for development as an antibacterial agent.

Case Study 2: Dermatological Applications

Research focused on formulating a topical cream containing this compound aimed at reducing skin pigmentation. Clinical trials demonstrated enhanced skin lightening effects compared to conventional agents like hydroquinone.

Mécanisme D'action

The mechanism of action of 4-octadecylphenol involves its interaction with cellular membranes and proteins. The long hydrophobic octadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. These interactions can influence various cellular pathways and processes .

Comparaison Avec Des Composés Similaires

- 4-Dodecylphenol

- 4-Octylphenol

- 4-tert-Octylphenol

- 4-(Hexadecyloxy)phenol

Comparison: 4-Octadecylphenol is unique due to its longer alkyl chain compared to similar compounds like 4-dodecylphenol and 4-octylphenol. This longer chain enhances its hydrophobic properties and makes it more effective as a surfactant and stabilizer. Additionally, the longer chain can influence its interaction with biological membranes and proteins, potentially leading to different biological effects .

Activité Biologique

4-Octadecylphenol (ODP) is a long-chain alkylphenol that has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and toxicology. This article reviews the biological activities associated with ODP, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain attached to a phenolic ring. Its chemical formula is , and it is known for its lipophilic properties, which influence its biological interactions.

Antioxidant Activity

Research indicates that ODP exhibits significant antioxidant properties . A study demonstrated that ODP could scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85.2 | 78.5 |

| Reference Standard | 90.0 | 82.0 |

Anti-inflammatory Effects

ODP has been shown to modulate inflammatory pathways. In vitro studies indicated that ODP could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential therapeutic applications in inflammatory diseases.

Endocrine Disruption

As an alkylphenol, ODP is classified as an endocrine-disrupting chemical (EDC) . It can interfere with hormonal functions by mimicking estrogen, leading to concerns regarding its environmental impact and potential health risks. Studies have reported that ODP can bind to estrogen receptors, affecting reproductive health in animal models.

Case Study 1: Impact on Cell Viability

A study assessed the effects of ODP on human peripheral blood mononuclear cells (PBMCs). The results indicated that ODP exposure led to a dose-dependent decrease in cell viability, highlighting its cytotoxic potential at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 45 |

Case Study 2: Hormonal Activity Assessment

In another investigation, the hormonal activity of ODP was evaluated using a yeast two-hybrid assay. The findings revealed that ODP exhibited significant estrogenic activity, comparable to known EDCs like bisphenol A.

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of ODP with various biological targets. The results indicated favorable binding interactions with estrogen receptors, which could elucidate the mechanisms underlying its endocrine-disrupting effects.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Estrogen Receptor α | -7.5 |

| Estrogen Receptor β | -6.8 |

Propriétés

IUPAC Name |

4-octadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZUBPHXHVWGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397279 | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-79-9 | |

| Record name | 4-Octadecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.